3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3-ethyl-1-oxa-3,9-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-2-11-7(12)9(14-8(11)13)4-3-5-10-6-9/h10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPXKPIHOXFVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCCNC2)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731673 | |
| Record name | 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118937-18-1 | |
| Record name | 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Three-Step Synthesis Framework
A foundational approach for analogous spiro hydantoins involves:
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Formation of the Spirocyclic Core : Cyclocondensation of a diamine with a carbonyl source (e.g., urea or phosgene) under basic conditions.
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N-Alkylation : Introduction of the ethyl group at the N3 position using ethylating agents like ethyl bromide or diethyl sulfate.
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Oxazolidinone Formation : Ring closure via intramolecular cyclization, often facilitated by dehydrating agents or coupling reagents.
For example, a related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, was synthesized in 60% overall yield using a similar three-step sequence. Adapting this method, the ethyl substituent can be introduced during the alkylation step, while the oxazolidinone ring is formed via nucleophilic acyl substitution.
Detailed Stepwise Preparation Methods
Step 1: Cyclocondensation to Form the Hydantoin Core
The spirocyclic hydantoin precursor is synthesized by reacting 1,5-diaminopentane with urea in the presence of hydrochloric acid:
Reaction conditions:
Step 2: N-Ethylation at the N3 Position
The hydantoin intermediate undergoes alkylation with ethyl iodide in the presence of potassium carbonate:
Optimization Notes :
Step 3: Oxazolidinone Ring Formation
Intramolecular cyclization of the N-ethylated intermediate with triphosgene generates the oxazolidinone ring:
Key Parameters :
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Coupling Agent : Triphosgene or carbonyldiimidazole (CDI).
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Temperature : 0–5°C (prevents side reactions).
Alternative Routes and Modifications
One-Pot Tandem Alkylation-Cyclization
Industrial-scale synthesis often employs a one-pot method to reduce purification steps:
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Simultaneous Alkylation and Cyclization : Using ethyl chloroformate as both alkylating and carbonylating agent.
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Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates the reaction.
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Solvent System : Tetrahydrofuran (THF)/water biphasic mixture.
Advantages :
Solid-Phase Synthesis for High-Purity Batches
For pharmaceutical applications, solid-supported synthesis minimizes impurities:
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Resin-Bound Diamine : Wang resin functionalized with 1,5-diaminopentane.
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Stepwise Elongation : Automated peptide synthesizer for urea incorporation and ethylation.
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Cleavage : Trifluoroacetic acid (TFA) releases the final product.
Industrial-Scale Production and Optimization
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 70–80°C (Step 1) | Higher temps risk decomposition |
| Alkylation Base | CsCO | Enhances N3 selectivity |
| Cyclization Agent | Triphosgene | Superior to phosgene gas |
| Solvent Polarity | DMF > DMSO | Solubility of intermediates |
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new spirocyclic derivatives .
Scientific Research Applications
3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Their Impacts
Key Compounds :
Analysis :
- Aryl substituents (e.g., fluorinated phenyl in ) enhance biological activity (e.g., antischistosomal) but may reduce solubility due to increased hydrophobicity. Oxygen/Nitrogen Positioning: The 1-oxa substitution in the target compound introduces an oxygen atom, altering electronic distribution compared to analogs like 8-oxa-2-azaspiro derivatives (e.g., 8-Oxa-2-azaspiro[4.5]decane-3,4-dione, used in material science ).
Physicochemical Properties
- Molecular Weight : Ranges from 198.22 (7,7-dimethyl analog ) to 210.27 (7,7,9-trimethyl derivative ). The target compound’s molecular weight is likely within this range, influenced by the ethyl group.
- Solubility : Polar substituents (e.g., acetic acid in ) improve aqueous solubility, while methyl/ethyl groups enhance lipid permeability.
- Thermal Stability: High melting points (>300°C observed in aminocarboxylic acid derivatives ) suggest robust thermal stability across the spirohydantoin class.
Biological Activity
3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione is a heterocyclic compound characterized by its unique spiro structure, which includes an ethyl group, an oxygen atom, and two nitrogen atoms. Its molecular formula is with a molecular weight of approximately 198.22 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The compound can participate in various chemical reactions due to the presence of nitrogen and oxygen atoms, making it a versatile intermediate in organic synthesis. Notably, it can undergo nucleophilic substitutions and redox reactions, which are essential for its biological interactions.
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity . This potential is attributed to its ability to interact with bacterial enzymes or cell membranes, disrupting their functions. Comparative studies with similar compounds indicate that modifications in the spiro structure can significantly influence antimicrobial efficacy.
Anticancer Activity
Research indicates that this compound may also possess anticancer properties . The mechanism of action appears to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound for drug development.
The biological effects of this compound are likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in metabolic pathways. Detailed mechanistic studies are required to elucidate these interactions fully.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several spirocyclic compounds, including this compound against Gram-positive and Gram-negative bacteria. The results indicated a moderate inhibitory effect compared to standard antibiotics.
- Anticancer Screening : In another investigation, the compound was tested against various cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated significant cytotoxicity with IC50 values comparable to known anticancer agents.
Comparative Analysis with Similar Compounds
The unique structural features of this compound distinguish it from other spirocyclic compounds. Below is a comparison table highlighting key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C9H14N2O3 | Contains ethyl group; unique spiro structure |
| 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione | C10H16N2O2 | Additional carbon; different nitrogen placement |
| 1-Oxa-3,7-diazaspiro[4.5]decane | C8H12N2O | Lacks ethyl group; retains similar spiro structure |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione?
- Methodological Answer : The compound can be synthesized via microwave-assisted methods using ketones, ammonium carbonate, and potassium cyanide in methanol/water. For example, similar spirohydantoins (e.g., 7-methyl derivatives) were synthesized with yields up to 97% under these conditions. Characterization typically involves IR, NMR (¹H/¹³C), and mass spectrometry (ESIMS/HRMS) .
Q. How is the compound characterized to confirm its structural identity?
- Methodological Answer : Key techniques include:
- Melting point analysis (e.g., 259–261°C for related compounds).
- Spectroscopy : IR for carbonyl stretches (~1700–1750 cm⁻¹), NMR for spirocyclic proton environments, and ESIMS/HRMS for molecular ion confirmation.
- X-ray crystallography to resolve the spirocyclic framework and hydrogen-bonding networks, as demonstrated in analogues like 3-(4-chlorophenylsulfonyl)-8-methyl derivatives .
Q. What are common derivatives of this spirohydantoin scaffold, and their applications?
- Methodological Answer : Derivatives include:
- 8-amino-3-[2-(4-fluorophenoxy)ethyl] analogues with anticonvulsant activity (tested via MES and rotarod assays) .
- 3-(4-chlorophenylsulfonyl) derivatives evaluated as antidiabetic agents via aldose reductase inhibition .
- 1,3,8-triazaspiro variants identified as δ-opioid receptor agonists .
Advanced Research Questions
Q. How do structural modifications influence pharmacological activity in anticonvulsant studies?
- Methodological Answer : Substituents like 2-(4-fluorophenoxy)ethyl enhance anticonvulsant efficacy by improving lipophilicity and blood-brain barrier penetration. SAR studies show that sulfonamide groups provide better protection against MES-induced seizures than amides. Neurotoxicity is assessed via rotarod tests, with optimized derivatives (e.g., compound 24) matching phenytoin’s efficacy .
Q. What challenges arise in structural elucidation of spirocyclic hydantoins?
- Methodological Answer : Key challenges include:
- Stereochemical complexity : Diastereomers (e.g., cyclohexane-5-spirohydantoin derivatives) require separation via silica gel chromatography .
- Hydrogen-bonding networks : X-ray crystallography reveals intermolecular N–H⋯O bonds forming dimeric structures, critical for stability and crystallinity .
Q. How can synthetic yields be optimized for spirohydantoins?
- Methodological Answer : Variables to optimize include:
- Solvent systems : Methanol/water mixtures improve cyclization efficiency .
- Temperature : Heating to 50°C accelerates hydantoin ring formation .
- Catalysts : Potassium carbonate facilitates alkylation reactions (e.g., introducing phenoxyethyl groups) .
Q. What supramolecular applications exist for spirohydantoin derivatives?
- Methodological Answer : Hydrophobic substituents (e.g., tris(dodecyloxy)benzoate) enable self-assembly into hexameric rosettes via hydrogen bonds. These structures exhibit liquid crystalline behavior and gelation properties, useful in materials science .
Key Considerations for Researchers
- Analytical Validation : Sigma-Aldrich notes that rare spirohydantoins may lack analytical data; independent validation via HRMS/X-ray is critical .
- Stereochemical Purity : Diastereomers require chromatographic separation for accurate bioactivity studies .
- Safety Protocols : Handle intermediates like sodium cyanide with care; use fume hoods and personal protective equipment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
